(R)-3-Acetylthiazolidine-4-carboxylic acid

Description

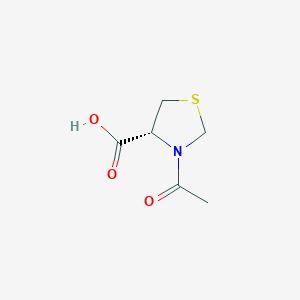

Structure

3D Structure

Properties

IUPAC Name |

(4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTBYSIPOKXCPM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CSC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202694 | |

| Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54323-50-1 | |

| Record name | (4R)-3-Acetyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54323-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054323501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Acetylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-acetylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Acetylthiazolidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

(R)-3-Acetylthiazolidine-4-carboxylic acid , also known by synonyms such as Folcisteine and N-Acetyl-L-thioproline, is a derivative of the amino acid cysteine. This technical guide provides a comprehensive overview of its chemical properties, experimental protocols, and biological significance, with a focus on its application as a biostimulant in agriculture.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] While specific data for the (R)-enantiomer is limited in publicly available literature, the properties of the racemic mixture provide a valuable reference.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | (4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid | [2] |

| Synonyms | Folcisteine, N-Acetyl-L-thioproline, (R)-Aminofol, ATCA | [2][3] |

| CAS Number | 54323-50-1 ((R)-isomer); 5025-82-1 (racemic) | [1][2] |

| Molecular Formula | C₆H₉NO₃S | [1] |

| Molecular Weight | 175.21 g/mol | [1] |

Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 146-148 °C (racemic) | [4] |

| Boiling Point | 439.5 °C (predicted for racemic) | [5] |

| Solubility | Soluble in DMSO (≥ 160 mg/mL) and water. | [6][7] |

| pKa | Data for the specific (R)-enantiomer is not readily available. As a carboxylic acid, it is expected to be acidic. | |

| Appearance | White or off-white powder | [2] |

| Specific Rotation [α]D20 | -131°±5° | [2] |

Spectral Data

Detailed spectral data specifically for the (R)-enantiomer are not widely published. The following represents expected spectral characteristics based on the structure and data from related compounds.

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, multiplets for the methylene protons of the thiazolidine ring, a multiplet for the proton at the chiral center (C4), and a broad singlet for the carboxylic acid proton. The exact chemical shifts and coupling constants would require experimental determination.

-

¹³C NMR: Expected signals would include carbons of the acetyl group (methyl and carbonyl), the methylene carbons of the thiazolidine ring, the methine carbon at the chiral center (C4), and the carboxylic acid carbon.

-

Mass Spectrometry: The mass spectrum of the racemic N-acetyl-1,3-thiazolidin-4-carboxylic acid shows a base peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).[3] The molecular ion peak [M]⁺ would be expected at m/z 175.

Experimental Protocols

Synthesis of this compound

A representative synthesis protocol involves a two-step process starting from D-cysteine to yield the (R)-enantiomer of the final product.

Step 1: Synthesis of (R)-Thiazolidine-4-carboxylic Acid

This step involves the condensation of D-cysteine with formaldehyde.

-

Materials: D-cysteine, Formaldehyde (37% aqueous solution), Sodium hydroxide, Hydrochloric acid, Ethanol.

-

Procedure:

-

Dissolve D-cysteine in deionized water.

-

Cool the solution in an ice bath and slowly add an aqueous solution of formaldehyde with stirring.

-

Adjust the pH of the reaction mixture to approximately 4.5-5.0 using a solution of sodium hydroxide.

-

Continue stirring at room temperature for several hours or overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, acidify the solution with hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield (R)-Thiazolidine-4-carboxylic acid.

-

Step 2: N-Acetylation of (R)-Thiazolidine-4-carboxylic Acid

This step involves the acetylation of the secondary amine in the thiazolidine ring.[5][8]

-

Materials: (R)-Thiazolidine-4-carboxylic acid, Acetic anhydride, Ethanol.

-

Procedure:

-

Suspend (R)-Thiazolidine-4-carboxylic acid in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add acetic anhydride to the suspension.

-

Heat the mixture to reflux with stirring for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture in an ice-water bath to induce crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the final product, this compound, under vacuum.

-

Purification

The primary method for purification of the final product is recrystallization. A suitable solvent system, such as ethanol-water, can be used to obtain high-purity crystals.

Analytical Methods for Enantiomeric Purity

The enantiomeric purity of this compound is crucial for its specific applications. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.[9]

-

Principle: A chiral stationary phase (CSP) is used to separate the (R) and (S) enantiomers.

-

General Procedure:

-

Prepare a standard solution of the racemic mixture and a solution of the synthesized (R)-enantiomer in a suitable mobile phase.

-

Inject the solutions onto a chiral HPLC column (e.g., a polysaccharide-based column).

-

Use a mobile phase, typically a mixture of hexane and an alcohol like isopropanol, to elute the compounds.

-

Detect the enantiomers using a UV detector.

-

The retention times of the two enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess (% ee) of the synthesized product can then be calculated.

-

Biological Activity and Mechanism of Action

This compound, as Folcisteine, is primarily known for its role as a plant biostimulant.[2][10] It enhances plant growth, improves tolerance to abiotic stress (such as salinity and drought), and can increase crop yield and quality.[11][12]

The proposed mechanism of action involves its role as a precursor to cysteine and its influence on the synthesis of essential amino acids and plant hormones.[12] This leads to a cascade of physiological benefits:

-

Stimulation of Metabolic Processes: It promotes metabolic activities within the seed, leading to improved germination rates.[10]

-

Enhanced Growth and Development: It stimulates cell division and elongation, resulting in more robust root and shoot development.[10]

-

Improved Nutrient Uptake: A healthier root system allows for more efficient absorption of water and micronutrients.[13]

-

Increased Stress Resistance: By promoting overall plant health and hormonal balance, it helps plants better withstand environmental stressors.[11][12]

Visualizations

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Application and Biological Effects as a Plant Biostimulant

Caption: Conceptual workflow of Folcisteine's application and biological effects.

References

- 1. scbt.com [scbt.com]

- 2. marknature.com [marknature.com]

- 3. 4-Thiazolidinecarboxylic acid, 3-acetyl- | C6H9NO3S | CID 98928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. matrixscientific.com [matrixscientific.com]

- 5. N-Acetyl-thiazolidine 4-carboxylic acid | 5025-82-1 | FA30934 [biosynth.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Folcisteine | 5025-82-1 | MOLNOVA [molnova.com]

- 8. WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Physiological mechanism of sodium salicylate and folcisteine on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Acetyl Thiazolidine-4-Carboxylic Acid (Natca) Manufacturers and Suppliers from Hyderabad [srinnovationsindia.co.in]

- 13. Acetyl thiazolidine carboxylic acid [sitem.herts.ac.uk]

An In-depth Technical Guide to (R)-3-Acetylthiazolidine-4-carboxylic Acid: Structure, Stereochemistry, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as N-Acetyl-L-thioproline or Folcisteine, is a chiral heterocyclic compound derived from the amino acid L-cysteine. This technical guide provides a comprehensive overview of its molecular structure, stereochemical properties, and known biological activities. The document summarizes its physicochemical characteristics, outlines general synthetic approaches, and delves into its role as a plant biostimulant and its antioxidant properties. Particular attention is given to its mechanism of action in plants, which is believed to involve the modulation of stress response pathways, including those related to salicylic acid. While direct applications in drug development are limited, the therapeutic potential of the thiazolidine-4-carboxylic acid scaffold is also discussed. This guide is intended to be a valuable resource for researchers in agricultural science, medicinal chemistry, and drug discovery.

Molecular Structure and Stereochemistry

This compound is a derivative of thiazolidine, a five-membered saturated heterocycle containing both sulfur and nitrogen atoms. The molecule is characterized by a carboxylic acid group at the 4-position and an acetyl group attached to the nitrogen atom at the 3-position.

The key structural feature of this molecule is the chiral center at the carbon atom in the 4-position (C4) of the thiazolidine ring. This chirality gives rise to two enantiomers: (R) and (S). The (R)-enantiomer, the focus of this guide, is derived from the naturally occurring amino acid L-cysteine, which has an (R) configuration at its α-carbon. The stereochemistry is crucial for its biological activity, a common theme in pharmacologically active molecules. For instance, in related compounds like Pidotimod, an immunomodulatory agent, the (R)-configuration at C4 is critical for its therapeutic action.

Synonyms: N-Acetyl-L-thioproline, Folcisteine, (4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 5025-82-1 (for the racemate), 54323-50-1 (for the R-isomer) | [1] |

| Molecular Formula | C₆H₉NO₃S | [1] |

| Molecular Weight | 175.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 146-148 °C (for the racemate) | [2] |

| Solubility | Soluble in water | |

| InChIKey | WXTBYSIPOKXCPM-YFKPBYRVSA-N (for the R-isomer) | [1] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Characteristics |

| ¹H NMR | - A singlet for the acetyl methyl protons (CH₃-C=O) around 2.0-2.2 ppm. - Methylene protons of the thiazolidine ring (at C5 and C2) as multiplets. - A methine proton at the chiral center (C4) as a multiplet. - A broad singlet for the carboxylic acid proton (-COOH) at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | - A signal for the acetyl methyl carbon around 22-25 ppm. - Signals for the methylene carbons of the thiazolidine ring. - A signal for the methine carbon at the chiral center (C4). - A signal for the acetyl carbonyl carbon around 170 ppm. - A signal for the carboxylic acid carbonyl carbon at a more downfield position (>170 ppm). |

| FTIR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. - A C=O stretch from the carboxylic acid around 1700-1730 cm⁻¹. - A C=O stretch from the amide (acetyl group) around 1640-1680 cm⁻¹. - C-H stretches from the alkyl groups. - C-N and C-S stretches. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 175. - A prominent fragment from the loss of the acetyl group (CH₃CO), resulting in a peak at m/z = 132. - A base peak is often observed at m/z = 43, corresponding to the acetyl cation [CH₃CO]⁺. - Other fragments may arise from the loss of the carboxylic acid group (-COOH) or cleavage of the thiazolidine ring. |

Synthesis

General Synthetic Pathway:

-

Formation of the Thiazolidine Ring: The first step is the condensation reaction between L-cysteine and a formaldehyde equivalent (such as formalin). This reaction forms (R)-thiazolidine-4-carboxylic acid (also known as thioproline). The stereochemistry at the C4 position is retained from the L-cysteine starting material.

-

N-Acetylation: The secondary amine of the thiazolidine ring is then acetylated. A common acetylating agent for this transformation is acetic anhydride. The reaction is typically carried out in a suitable solvent, and the product can be isolated by crystallization.

A patent (WO2009065797A1) describes a general procedure for the N-acetylation of 1,3-thiazolidine-4-carboxylic acid using acetic anhydride in ethanol.[2] Another patent (CN104592083A) details a method for the racemization of N-acetyl-L-thioproline using acetic anhydride in acetic acid, which underscores the importance of controlled reaction conditions to maintain stereochemical integrity.[3]

Biological Activity and Mechanism of Action

This compound, particularly under the name Folcisteine, is well-documented as a plant biostimulant. It is used in agriculture to enhance crop yield and resilience. Its biological effects are not limited to plants, as it also exhibits antioxidant properties in other biological systems.

Plant Biostimulant Activity

As a plant growth regulator, Folcisteine has been shown to:

-

Promote seed germination and early seedling growth.[4]

-

Stimulate root development, leading to improved water and nutrient uptake.[4]

-

Enhance tolerance to abiotic stresses such as salinity and drought.[5]

The mechanism of action in plants is believed to be multifactorial. It is proposed that Folcisteine can be metabolized to cysteine, a precursor to the antioxidant glutathione. This enhances the plant's antioxidant capacity, allowing it to better cope with the oxidative stress induced by adverse environmental conditions.[5]

Furthermore, there is evidence suggesting an interplay with plant hormone signaling, particularly with salicylic acid (SA). SA is a key signaling molecule in plant defense and stress responses. Folcisteine application has been shown to mitigate the negative effects of salt stress in wheat seedlings, a process that involves the modulation of antioxidant enzyme activities, which is also a hallmark of the salicylic acid response pathway.[5]

Antioxidant Properties

Beyond its role in agriculture, the core molecule, (R)-thiazolidine-4-carboxylic acid (thioproline), has been studied for its antioxidant effects. It is thought to act as an efficient antioxidant by protecting human cells from oxidative stress.[4] The mechanism appears to involve sacrificial oxidation, where the molecule itself is oxidized, thereby neutralizing reactive oxygen species.[4] This antioxidant activity is likely conferred by the sulfhydryl group of the cysteine moiety within the thiazolidine ring. The N-acetylation in the title compound may modulate this activity and improve its stability and bioavailability.

Applications in Drug Development

While this compound itself is not a prominent drug candidate, the thiazolidine-4-carboxylic acid scaffold is of significant interest in medicinal chemistry. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including:

-

Antiviral Agents: Several studies have focused on designing derivatives of thiazolidine-4-carboxylic acid as inhibitors of influenza neuraminidase, a key enzyme in the life cycle of the influenza virus.[6]

-

Anticancer Agents: The thiazolidine scaffold has been incorporated into novel compounds designed to exhibit anticancer activity.

-

Anti-inflammatory and Immunomodulatory Agents: As mentioned earlier, Pidotimod is a notable example of an immunomodulating drug based on the (R)-thiazolidine-4-carboxylic acid core.

The versatility of the thiazolidine ring, allowing for substitutions at various positions, makes it a valuable scaffold for the development of new therapeutic agents.

Conclusion

This compound is a fascinating molecule with a well-established role in agriculture as a plant biostimulant. Its stereochemistry, derived from L-cysteine, is fundamental to its biological function. While detailed spectroscopic and synthetic protocols for the pure enantiomer are not widely disseminated, its general properties and biological activities are understood. The proposed mechanism of action, involving the modulation of stress-responsive signaling pathways in plants, offers a fertile area for further research. In the realm of drug development, while the parent compound is not a primary focus, its core structure continues to serve as a valuable template for the design of novel therapeutic agents. This guide provides a solid foundation for researchers and professionals seeking to understand and utilize this versatile chiral molecule.

References

- 1. N-Acetyl-L-thioproline | 54323-50-1 [chemicalbook.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. CN104592083A - Method for preparing N-acetyl-DL-thioproline - Google Patents [patents.google.com]

- 4. Thioproline Serves as an Efficient Antioxidant Protecting Human Cells from Oxidative Stress and Improves Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological mechanism of sodium salicylate and folcisteine on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-3-Acetylthiazolidine-4-carboxylic Acid: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as Folcisteine or N-Acetyl-L-thioproline (N-ATCA), is a derivative of the sulfur-containing amino acid L-cysteine. While the thiazolidine ring is a scaffold of interest in medicinal chemistry, the predominant body of research on this specific molecule establishes its role as a potent plant biostimulant. It is widely used in agriculture to enhance crop yield, quality, and resilience to environmental stressors. In contrast, publicly available data on its biological activity in mammalian systems, particularly in the context of drug development, is sparse. This guide provides a comprehensive overview of the known biological activities of this compound, focusing on its well-documented effects in plants and summarizing the limited toxicological and metabolic information available in mammalian systems.

Chemical Identity

| Identifier | Value |

| IUPAC Name | (4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid |

| Synonyms | Folcisteine, N-Acetyl-L-thioproline, N-ATCA, AATC |

| CAS Number | 5025-82-1 |

| Molecular Formula | C₆H₉NO₃S |

| Molecular Weight | 175.21 g/mol |

| Structure | (Image of the chemical structure) |

Biological Activity in Plants (Biostimulant Effect)

The primary and most well-documented biological activity of this compound is as a plant biostimulant. It is not classified as a pesticide but rather as a substance that enhances a plant's natural physiological processes to improve nutrient use efficiency and tolerance to abiotic stress.[1]

Mechanism of Action

This compound acts as a precursor to L-cysteine, a crucial amino acid in plant metabolism. By supplying a readily available source of cysteine, it stimulates various downstream pathways:

-

Amino Acid and Hormone Synthesis: It promotes the synthesis of essential amino acids and hormones that are vital for plant growth and development.[1]

-

Metabolic Stimulation: The compound helps in the complete utilization of the plant's physiological reserves and stimulates normal metabolic processes.[1]

-

Nutrient and Water Uptake: It has been shown to stimulate crops to absorb more water and micronutrients from the soil.[1]

-

Enzyme Activity: It increases the activity of various enzymes within the plant.[1]

-

Stress Resilience: It aids in preventing cell dehydration and enhances tolerance to environmental stressors and pest/disease attacks.[1]

Figure 1. Proposed workflow of this compound as a plant biostimulant.

Quantitative Data on Efficacy in Plants

The efficacy of this compound has been demonstrated in various field and laboratory studies. The following table summarizes some of the reported quantitative effects.

| Crop | Observed Effect | Quantitative Result |

| Grapes | Increased yield per plant | 32.22% increase[1] |

| Grapes | Increased mean shoot length | Significant positive impact[1] |

| Apples | Increased yield | Significantly greater yields[1] |

| Apples | Reduced fruit drop | Lower fruit drop observed[1] |

Biological Activity and Toxicology in Mammalian Systems

The available data on the biological activity of this compound in mammalian systems is limited and primarily focuses on the parent compound, thiazolidine-4-carboxylic acid, and its toxicology.

Metabolism

Studies in rats have shown that L-thiazolidine-4-carboxylic acid (the parent compound without the acetyl group) can be metabolized in the liver and kidney. It serves as a substrate for the mitochondrial enzyme proline oxidase, which oxidizes it to L-thiazoline-(4)-carboxylic acid. This intermediate is then hydrolyzed to N-formyl-cysteine, which is further broken down into cysteine and formic acid by a cytosolic enzyme.

Figure 2. Metabolic pathway of L-Thiazolidine-4-carboxylic acid in rats.

Toxicology

A review of cases reported to French Poison Control Centers highlighted the neurotoxic potential of thiazolidine carboxylic acid, particularly at doses well above the therapeutic range.

| Population | Dosage | Observed Effects | Proposed Mechanism |

| Primarily young children | Well above therapeutic range | Status epilepticus, metabolic acidosis, severe hypoglycemia or hyperglycemia | Penetration of the immature blood-brain barrier, followed by local metabolism to the irritant formaldehyde. |

It is crucial to note that these toxicity studies were on thiazolidine carboxylic acid and not specifically the 3-acetylated form. However, this information is vital for any consideration of thiazolidine-based compounds in drug development.

Experimental Protocols

Protocol for Assessing Biostimulant Activity in Plants (Representative)

Figure 3. Experimental workflow for evaluating plant biostimulant activity.

Methodology:

-

Plant Material and Growth Conditions: Seeds of the chosen plant species are surface-sterilized and germinated. Seedlings are grown in a suitable medium (e.g., soil, hydroponics) under controlled environmental conditions (e.g., 16h light/8h dark cycle, 22°C).

-

Treatment Application: At a specific developmental stage (e.g., 3-4 weeks post-germination), plants are divided into treatment and control groups. The treatment group receives a foliar spray of an aqueous solution of this compound at a predetermined concentration. The control group is sprayed with water or a vehicle control.

-

Data Collection: After a defined period of growth post-treatment, various parameters are measured. These can include:

-

Morphological: Plant height, leaf number, leaf area, root length.

-

Biomass: Fresh and dry weight of shoots and roots.

-

Biochemical: Chlorophyll content, total protein content, specific amino acid levels (e.g., proline, cysteine).

-

-

Statistical Analysis: Data from treatment and control groups are compared using appropriate statistical tests (e.g., Student's t-test, ANOVA) to determine the significance of any observed effects.

Relevant Assays for Drug Development Context

For a drug development audience, the evaluation of this compound would require a standard battery of in vitro and in vivo assays, for which specific protocols are not available for this compound. These would include:

-

In Vitro Assays:

-

Target-based screening: Enzyme inhibition assays against relevant targets (e.g., kinases, proteases).

-

Cell-based assays: Cytotoxicity assays (e.g., MTT, LDH) in various human cell lines, cell cycle analysis, apoptosis assays.

-

Receptor binding assays.

-

-

In Vivo Assays:

-

Pharmacokinetic studies: Determination of absorption, distribution, metabolism, and excretion (ADME) in animal models.

-

Toxicology studies: Acute and chronic toxicity studies to determine NOAEL (No Observed Adverse Effect Level) and potential target organs of toxicity.

-

Efficacy studies: Evaluation in relevant animal models of disease.

-

Conclusion

This compound is a well-characterized plant biostimulant with a clear mechanism of action related to the enhancement of plant metabolic processes via the L-cysteine pathway. Its utility in agriculture is supported by quantitative data demonstrating improvements in crop yield and health. However, for professionals in drug development, it is critical to recognize the significant lack of data regarding its biological activity, mechanism of action, and safety profile in mammalian systems. The toxicological concerns associated with the parent compound, thiazolidine-4-carboxylic acid, warrant a cautious approach. Future research would be necessary to explore any potential therapeutic applications of this molecule, starting with fundamental in vitro screening and in vivo ADME/Tox studies.

References

An In-depth Technical Guide to (R)-3-Acetylthiazolidine-4-carboxylic acid (CAS Number: 5025-82-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-3-Acetylthiazolidine-4-carboxylic acid, identified by the CAS number 5025-82-1. The document details its chemical identity, physicochemical properties, synthesis, and analytical identification methods. Furthermore, it explores its established role as a plant growth regulator and its potential therapeutic applications, including its antioxidant and anti-inflammatory properties. This guide is intended to be a valuable resource for professionals in research, and drug development, offering detailed experimental protocols and visual representations of key processes to facilitate a deeper understanding and application of this compound.

Chemical Identification and Physicochemical Properties

This compound is a heterocyclic compound derived from L-cysteine.[1][2] It is also known by several synonyms, including N-Acetyl-4-thiazolidinecarboxylic acid and Folcisteine.[1][3][4] The core structure features a thiazolidine ring, which is a five-membered saturated ring containing both a sulfur and a nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5025-82-1 | [1][3] |

| Molecular Formula | C₆H₉NO₃S | [1][2][3] |

| Molecular Weight | 175.21 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 142 - 148 °C | |

| Boiling Point | 439.5 °C (predicted) | |

| Solubility | Soluble in water (approximately 10%) and various organic solvents. | [1][2] |

| IUPAC Name | 3-acetyl-1,3-thiazolidine-4-carboxylic acid | [4] |

| InChI Key | WXTBYSIPOKXCPM-UHFFFAOYSA-N | [1][5] |

| SMILES | CC(=O)N1CSCC1C(=O)O | [1][4] |

Synthesis and Identification Workflow

The synthesis of thiazolidine-4-carboxylic acid derivatives typically involves the condensation of L-cysteine with an appropriate aldehyde or ketone.[1][6][7] The subsequent N-acetylation can be achieved using acetic anhydride.[8] The following diagram illustrates a general workflow for the synthesis and identification of this compound.

Caption: General workflow for the synthesis and identification of this compound.

Experimental Protocols

Synthesis Protocol (General Procedure)

This protocol is a generalized procedure based on the synthesis of similar thiazolidine derivatives.[1][6][7]

-

Condensation: Dissolve L-cysteine hydrochloride in water. To this solution, add an equimolar amount of formaldehyde. Stir the reaction mixture at room temperature for several hours. The formation of (R)-Thiazolidine-4-carboxylic acid can be monitored by thin-layer chromatography (TLC).

-

N-Acetylation: To the resulting solution containing (R)-Thiazolidine-4-carboxylic acid, add acetic anhydride, often in the presence of a mild base to neutralize the generated acetic acid. The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Isolation and Purification: The crude this compound can be isolated by precipitation or extraction. Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Analytical Identification Protocols

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl group (a singlet around 2 ppm), the protons on the thiazolidine ring (multiplets), and the carboxylic acid proton (a broad singlet).

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the acetyl and carboxylic acid groups, as well as the carbons of the thiazolidine ring.

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid and the amide, and the N-H bend of the amide.

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of 175.21 g/mol .

HPLC can be used to determine the purity of the synthesized compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of formic acid) can be employed. The purity is assessed by the peak area of the main compound relative to any impurities.

Biological Activity and Mode of Action

This compound, often referred to as Folcisteine in agricultural contexts, is recognized as a plant biostimulant.[9] It enhances plant growth and development, particularly under conditions of environmental stress.[9] Its mechanism of action is multifaceted, involving the promotion of essential amino acid and hormone synthesis.[9] It also aids in the efficient utilization of the plant's physiological reserves and stimulates metabolic processes, leading to increased water and micronutrient absorption.[9]

Furthermore, this compound has demonstrated antioxidant and anti-inflammatory properties in various studies.[2] The thiazolidine ring is a key structural feature found in a number of compounds with diverse pharmacological activities.

The following diagram illustrates the conceptual mode of action of this compound as a plant biostimulant, particularly in mitigating salt stress.

Caption: Conceptual mode of action of this compound in promoting plant stress tolerance.

Safety and Handling

This compound should be handled in accordance with good laboratory practices. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (CAS 5025-82-1) is a well-characterized compound with significant applications in agriculture and potential in pharmacology. This technical guide has provided a detailed summary of its identification, synthesis, and biological activity. The presented protocols and diagrams are intended to serve as a practical resource for researchers and scientists working with this versatile molecule. Further research into its specific signaling pathways and therapeutic applications is warranted.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. 4-Thiazolidinecarboxylic acid, 3-acetyl- | C6H9NO3S | CID 98928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Acetyl-thiazolidine-4-carboxylic acid | 5025-82-1 [sigmaaldrich.com]

- 6. pjps.pk [pjps.pk]

- 7. mdpi.com [mdpi.com]

- 8. N-Acetyl-thiazolidine 4-carboxylic acid | 5025-82-1 | FA30934 [biosynth.com]

- 9. Acetyl thiazolidine carboxylic acid [sitem.herts.ac.uk]

Common synonyms for 3-Acetylthiazolidine-4-carboxylic acid like Folcisteine and NATCA

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylthiazolidine-4-carboxylic acid, most commonly known as Folcisteine, is a synthetic molecule with significant biological activity, particularly recognized for its role as a plant biostimulant. This technical guide provides a comprehensive overview of its synonyms, chemical properties, and biological effects, with a focus on its application in agriculture to enhance crop growth and stress tolerance. The document delves into the putative signaling pathways modulated by Folcisteine and provides detailed experimental protocols for the quantification of its effects on key physiological parameters. While the acronym NATCA has been associated with this compound in some contexts, it is important to note that NATCA primarily refers to the National Air Traffic Controllers Association and is not a scientifically recognized synonym for 3-Acetylthiazolidine-4-carboxylic acid.

Chemical Identity and Synonyms

3-Acetylthiazolidine-4-carboxylic acid is a derivative of the amino acid cysteine. Its chemical structure and properties are summarized below. The compound is known by a variety of synonyms in scientific literature and commercial products.

Table 1: Chemical Properties of 3-Acetylthiazolidine-4-carboxylic acid

| Property | Value |

| IUPAC Name | 3-acetyl-1,3-thiazolidine-4-carboxylic acid[1] |

| Molecular Formula | C6H9NO3S[1] |

| Molecular Weight | 175.21 g/mol [1] |

| CAS Number | 5025-82-1[1] |

| Appearance | White crystalline powder[2] |

| Melting Point | 146-148 °C[2] |

| Boiling Point | 439 °C at 760 mmHg[2] |

| Flash Point | 219.3 °C[2] |

Table 2: Common Synonyms for 3-Acetylthiazolidine-4-carboxylic acid

| Synonym |

| Folcisteine[1] |

| N-Acetylthiazolidine-4-carboxylic acid[1] |

| N-ATC[1] |

| Acetylthiazolidinecarboxylic acid[1] |

| 3-acetyl-thiazolidine-4-carboxylic acid[2] |

| N-Acetyl-L-Thioproline[3] |

Biological Activity and Mechanism of Action

Folcisteine is primarily recognized for its potent effects as a plant growth regulator. It has been shown to enhance various aspects of plant physiology, leading to improved growth, development, and resilience to environmental stressors.

Plant Growth Promotion

Application of Folcisteine has been demonstrated to stimulate seed germination, accelerate early seedling growth, and ultimately increase crop yields. It is thought to promote metabolic activities within the seed, breaking dormancy and encouraging uniform sprouting. Furthermore, it stimulates cell division and elongation, leading to the development of more robust root systems and healthier shoots.

Abiotic Stress Tolerance

A key function of Folcisteine is its ability to enhance plant tolerance to various abiotic stresses, including salinity and heavy metal toxicity. Studies have shown that its application can mitigate the negative impacts of these stressors on plant growth and physiology. This protective effect is largely attributed to its influence on the plant's antioxidant defense system. Folcisteine has been observed to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). By bolstering the antioxidant system, Folcisteine helps to reduce the accumulation of harmful reactive oxygen species (ROS) that are produced under stress conditions, thereby protecting cellular components from oxidative damage.

Putative Signaling Pathways

The precise signaling pathways through which Folcisteine exerts its effects are still under investigation. However, based on its chemical structure as a proline analog and its observed physiological effects, a putative mechanism can be proposed. This mechanism likely involves the modulation of stress-responsive signaling cascades, including those involving proline and the plant hormone abscisic acid (ABA).

Proline is a well-known osmoprotectant and antioxidant that accumulates in plants under stress. As an analog, Folcisteine may influence proline biosynthesis and signaling pathways. It is hypothesized that Folcisteine application can lead to an increase in endogenous proline levels, contributing to osmotic adjustment and ROS scavenging. The interaction with ROS signaling is a central aspect of its stress-mitigating effects.

Caption: Putative signaling pathway of Folcisteine in mitigating oxidative stress.

Abscisic acid (ABA) is a key phytohormone involved in regulating plant responses to abiotic stress, particularly drought and salinity. It is plausible that Folcisteine interacts with the ABA signaling pathway to enhance stress tolerance. This could occur through the modulation of ABA biosynthesis or by influencing the activity of downstream signaling components.

Caption: Hypothesized interaction of Folcisteine with the ABA signaling pathway.

Quantitative Data on Crop Performance

Numerous studies have reported the positive effects of Folcisteine application on various crop parameters. The following tables summarize some of the quantitative data from field and laboratory experiments.

Table 3: Effect of Folcisteine on Apricot (cv. New Castle) Growth and Fruit Set

| Treatment | Parameter | Result |

| NATCA (100 ppm) at petal fall stage | Fruit Set | 52.71% increase over control |

| NATCA (100 ppm) at petal fall stage | Fruit Retention | 38.12% increase over control |

Table 4: Effect of Folcisteine (as Elanta Super) on Apple (cv. Royal Delicious) Yield and Quality

| Treatment | Parameter | Result |

| 1.0ml/L at petal fall + 1.5ml/L 15 days after | Fruit Set | 22.73% and 28.68% increase (Year 1 & 2) |

| 1.0ml/L at petal fall + 1.5ml/L 30 days after | Fruit Drop | 17.78% and 16.36% decrease (Year 1 & 2) |

| 1.0ml/L at petal fall + 1.5ml/L 30 days after | Yield ( kg/tree ) | 102.50 and 89.13 (Year 1 & 2) |

| 1.0ml/L at petal fall + 1.5ml/L 30 days after | Fruit Weight (g) | 137.62 and 144.15 (Year 1 & 2) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the physiological effects of Folcisteine on plants.

General Workflow for Biostimulant Efficacy Trials

A systematic approach is crucial for evaluating the efficacy of biostimulants like Folcisteine. The following workflow outlines the key stages of a typical field trial.

Caption: General workflow for conducting a biostimulant field trial.

Measurement of Antioxidant Enzyme Activity

This protocol is based on the ability of SOD to inhibit the photochemical reduction of nitroblue tetrazolium (NBT).

-

Enzyme Extraction:

-

Homogenize 0.5 g of fresh plant tissue in 1.5 ml of ice-cold 50 mM potassium phosphate buffer (pH 7.8) containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone (PVP).

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the enzyme assay.

-

-

Assay Mixture (3 ml):

-

50 mM potassium phosphate buffer (pH 7.8)

-

13 mM methionine

-

75 µM NBT

-

2 µM riboflavin

-

100 µl of enzyme extract

-

-

Procedure:

-

The reaction is initiated by placing the tubes under fluorescent lamps (30 W).

-

The reaction is allowed to proceed for 15 minutes and then stopped by switching off the light.

-

A control reaction is performed without the enzyme extract.

-

The absorbance is recorded at 560 nm.

-

One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

-

This assay measures the decomposition of hydrogen peroxide (H₂O₂).

-

Enzyme Extraction:

-

Prepare the enzyme extract as described for the SOD assay.

-

-

Assay Mixture (3 ml):

-

50 mM potassium phosphate buffer (pH 7.0)

-

10 mM H₂O₂

-

100 µl of enzyme extract

-

-

Procedure:

-

The reaction is initiated by adding the enzyme extract.

-

The decomposition of H₂O₂ is followed by the decline in absorbance at 240 nm for 1 minute.

-

The enzyme activity is calculated using the extinction coefficient of H₂O₂ (40 mM⁻¹ cm⁻¹).

-

This assay is based on the oxidation of guaiacol.

-

Enzyme Extraction:

-

Prepare the enzyme extract as described for the SOD assay.

-

-

Assay Mixture (3 ml):

-

50 mM potassium phosphate buffer (pH 7.0)

-

20 mM guaiacol

-

10 mM H₂O₂

-

100 µl of enzyme extract

-

-

Procedure:

-

The reaction is initiated by adding H₂O₂.

-

The increase in absorbance at 470 nm due to the formation of tetraguaiacol is recorded for 1 minute.

-

The enzyme activity is calculated using the extinction coefficient of tetraguaiacol (26.6 mM⁻¹ cm⁻¹).

-

Determination of Proline Content

This method is based on the reaction of proline with ninhydrin.

-

Extraction:

-

Homogenize 0.5 g of fresh plant tissue in 10 ml of 3% (w/v) aqueous sulfosalicylic acid.

-

Filter the homogenate through Whatman No. 2 filter paper.

-

-

Reaction Mixture:

-

2 ml of the filtrate

-

2 ml of acid ninhydrin reagent (1.25 g ninhydrin in 30 ml glacial acetic acid and 20 ml 6 M phosphoric acid)

-

2 ml of glacial acetic acid

-

-

Procedure:

-

Incubate the reaction mixture at 100°C for 1 hour.

-

Terminate the reaction in an ice bath.

-

Extract the mixture with 4 ml of toluene and vortex for 15-20 seconds.

-

Allow the layers to separate and measure the absorbance of the upper toluene layer at 520 nm.

-

A standard curve is prepared using known concentrations of proline.

-

Quantification of Abscisic Acid (ABA)

Quantification of ABA is typically performed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

Extraction:

-

Freeze-dry and grind the plant tissue.

-

Extract the tissue with 80% (v/v) methanol containing an antioxidant like butylated hydroxytoluene (BHT).

-

An internal standard (e.g., deuterated ABA) is added to the extraction solvent for accurate quantification.

-

-

Purification:

-

The extract is passed through a C18 Sep-Pak cartridge to remove interfering compounds.

-

The ABA-containing fraction is eluted with a suitable solvent.

-

-

Quantification:

-

The purified extract is methylated using diazomethane.

-

The methylated ABA is then analyzed by GC-MS using selected ion monitoring (SIM).

-

Conclusion

3-Acetylthiazolidine-4-carboxylic acid (Folcisteine) is a valuable tool in modern agriculture, demonstrating significant potential to enhance crop productivity and resilience. Its mode of action, while not yet fully elucidated, appears to involve the modulation of key plant stress response pathways, including those related to antioxidant defense and phytohormone signaling. The quantitative data from various studies consistently highlight its positive impact on a range of crops. The detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate the mechanisms of action of Folcisteine and to quantify its effects in different plant systems. Further research into the specific molecular targets and signaling cascades will undoubtedly unlock the full potential of this promising biostimulant.

References

(R)-3-Acetylthiazolidine-4-carboxylic Acid: A Technical Review of Published Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Acetylthiazolidine-4-carboxylic acid, also known as N-acetyl-L-thiazolidine-4-carboxylic acid, is a derivative of the amino acid L-cysteine. This compound and its related thiazolidine structures have garnered interest in various scientific fields due to their diverse biological activities. This technical guide provides a comprehensive overview of the existing published literature on this compound and its analogs, with a focus on its synthesis, biological activities, and experimental methodologies. While dedicated literature reviews on this specific stereoisomer are limited, this document consolidates findings from broader studies on thiazolidine-4-carboxylic acid derivatives to offer a valuable resource for researchers.

Synthesis and Characterization

The synthesis of 3-acetyl-thiazolidine-4-carboxylic acid typically involves the acetylation of the secondary amine in the thiazolidine ring, which is formed by the condensation of L-cysteine with an aldehyde.

General Synthetic Pathway

The synthesis can be conceptualized as a two-step process. First, the formation of the thiazolidine-4-carboxylic acid ring, followed by N-acetylation.

Experimental Protocols

Synthesis of a Mixture Containing N-Acetyl-1,3-thiazolidin-4-carboxylic Acid

This protocol is adapted from a patented process for obtaining a mixture containing the target compound.[1]

-

Materials: 1,3-thiazolidin-4-carboxylic acid, acetic anhydride, ethanol.

-

Procedure:

-

In a stirred tank reactor, introduce 1,3-thiazolidin-4-carboxylic acid (e.g., 2.7 g), acetic anhydride (e.g., 1 mL), and ethanol (e.g., 3 mL).

-

Stir the mixture at 200 rpm for 1 hour at 22°C, followed by 4 hours at reflux.

-

Cool the reaction mixture in a water-ice bath for 4 hours to allow for precipitation.

-

Recover the solid product by vacuum filtration and wash with cold ethanol.

-

Dry the solid in a desiccator under vacuum to yield a mixture of N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate.

-

Characterization Data

The characterization of the final product would typically involve the following spectroscopic and physical methods:

-

FT-IR (Infrared Spectroscopy): To identify functional groups such as the carboxylic acid O-H stretch, C=O stretch of the acetyl group and carboxylic acid, and C-N and C-S bonds of the thiazolidine ring.

-

¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: The melting point of N-Acetyl-thiazolidine 4-carboxylic acid is reported to be around 146 °C.[2]

Biological Activities and Quantitative Data

This compound and its derivatives have been investigated for a range of biological activities. The data presented below is a summary from various studies on related thiazolidine compounds, as specific quantitative data for the title compound is sparse in the literature.

Antioxidant Activity

Several studies have evaluated the antioxidant potential of thiazolidine-4-carboxylic acid derivatives using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound | Assay | EC50 / IC50 | Reference |

| 2-aryl thiazolidine-4-carboxylic acids | DPPH radical scavenging | Varies with substitution | [3] |

| New phenolic derivatives of thiazolidine-2, 4-dione | DPPH radical scavenging | - | [4] |

| 2-aryl thiazolidine-4-carboxylic acids | DPPH radical scavenging | Varies with substitution | [5][6] |

Experimental Protocol: DPPH Radical Scavenging Assay (Generalized)[4]

-

Materials: Test compounds, DPPH solution in methanol, Ascorbic acid (positive control), UV-Vis spectrophotometer.

-

Procedure:

-

Prepare various concentrations of the test compounds in a suitable solvent (e.g., methanol).

-

In a microplate or cuvette, add a specific volume of the test compound solution to a solution of DPPH in methanol.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity.

-

Determine the EC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Anti-inflammatory Activity

Thiazolidinone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

| Compound | Target | IC50 | Reference |

| 2,3-diaryl-1,3-thiazolidin-4-one derivatives (e.g., 4j, 4k) | COX-2 | 0.06 µM, 0.05 µM | [7] |

Experimental Protocol: In Vitro COX Inhibition Assay (Generalized)

-

Principle: This assay measures the ability of a compound to inhibit the conversion of a substrate (e.g., arachidonic acid) to prostaglandins by COX-1 and COX-2 enzymes.

-

Procedure:

-

Pre-incubate the test compound with the COX enzyme (either COX-1 or COX-2) at a specific temperature.

-

Initiate the reaction by adding the substrate (e.g., arachidonic acid).

-

After a specific incubation period, terminate the reaction.

-

Quantify the amount of prostaglandin produced using methods like ELISA or radioimmunoassay.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cytotoxic Activity

The antiproliferative effects of thiazolidine derivatives have been evaluated against various cancer cell lines.

| Compound | Cell Line | IC50 | Reference |

| N,N'-(1,4-phenylene) bis(3-acetyl-2-arylthiazolidine-4-carboxamide) (M4) | PC3 (Prostate Cancer) | 19.56 µg/mL | [8] |

| 2,3-diaryl-1,3-thiazolidin-4-one derivatives (e.g., 4j) | HePG-2, HCT-116, MCF-7, PC-3 | 2.31-27.19 µM | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity (Generalized)[8]

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Signaling Pathways and Logical Relationships

The biological activities of thiazolidine derivatives can be attributed to their interaction with various cellular pathways. The antioxidant effects are primarily due to direct radical scavenging or by modulating intracellular antioxidant systems. The anti-inflammatory and cytotoxic effects often involve interference with specific signaling cascades.

References

- 1. WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid - Google Patents [patents.google.com]

- 2. N-Acetyl-thiazolidine 4-carboxylic acid | 5025-82-1 | FA30934 [biosynth.com]

- 3. pjps.pk [pjps.pk]

- 4. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]

- 5. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

(R)-3-Acetylthiazolidine-4-carboxylic acid (ATCA): A Technical Guide on its Biostimulant Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Acetylthiazolidine-4-carboxylic acid (ATCA), also known as N-Acetyl-Thiazolidine-4-Carboxylic Acid (NATCA), is a heterocyclic amino acid derivative recognized for its potent biostimulant properties in agriculture. This technical guide provides an in-depth analysis of its core functions, proposed mechanisms of action, and a summary of its observed effects on various crops. It details generalized experimental protocols for evaluating its efficacy and presents its biochemical influence through signaling pathway diagrams. The document aims to serve as a comprehensive resource for researchers and professionals engaged in the development and application of plant biostimulants.

Introduction

Plant biostimulants are substances or microorganisms that, when applied to plants or the rhizosphere, stimulate natural processes to enhance nutrient uptake, nutrient efficiency, tolerance to abiotic stress, and crop quality, independent of their nutrient content. This compound (ATCA) has emerged as a significant synthetic biostimulant.[1] It is frequently formulated with folic acid to amplify its effects.[2][3][4] ATCA's primary role is to mitigate the impacts of biotic and abiotic stressors, such as adverse temperatures, soil salinity, and disease pressure, thereby improving overall plant health and productivity.[5][6][7] This document synthesizes available technical information on ATCA, focusing on its biochemical pathways, quantifiable effects, and the methodologies used to assess its performance.

Proposed Mechanism of Action

The biostimulant effect of ATCA is primarily attributed to its role as a pro-drug or precursor for the endogenous synthesis of key amino acids, particularly L-Cysteine and L-Proline.[8] When applied exogenously, L-Cysteine is not readily utilized by plants.[8] However, the protected thiol (-SH) group in the ATCA structure allows it to bypass metabolic barriers within the plant.[8]

Once inside the plant cells, ATCA is enzymatically converted into L-Cysteine.[8] L-Cysteine is a pivotal sulfur-containing amino acid that serves as a precursor for various essential metabolites and plays a direct role in detoxification and antioxidant processes. The release of L-Cysteine also indirectly boosts the synthesis of other amino acids and hormones crucial for plant growth and development.[1][2]

Furthermore, the effects of ATCA are strongly linked to the accumulation of L-Proline.[8] Proline is a well-documented osmoprotectant that accumulates in plants under various stress conditions.[9][10] It contributes to stress tolerance by maintaining osmotic balance, stabilizing cellular membranes and proteins, scavenging reactive oxygen species (ROS), and acting as a signaling molecule.[9][11][12] The application of ATCA helps plants overcome critical periods by stimulating these natural defense and growth pathways.[4]

Summary of Quantitative Data

The application of ATCA has resulted in statistically significant improvements in various agronomic parameters across multiple studies. The data below summarizes key quantitative findings.

Table 1: Effects of ATCA on Crop Yield and Quality Parameters

| Crop | Parameter Measured | Treatment Details | Result | Source(s) |

| Grapes | Yield per Plant | Two foliar sprays of a formulated product | +32.22% | [1] |

| Grapes | Pedicel Thickness | Two foliar sprays of a formulated product | Significant positive impact | [1] |

| Grapes | Berry Length | Two foliar sprays of a formulated product | Significant positive impact | [1] |

| Grapes | Total Soluble Solids | Two foliar sprays of a formulated product | Significant positive impact | [1] |

| Apples | Yield | Field trial application | Significantly greater yields | [1] |

| Apples | Fruit Color | Field trial application | Improved fruit color | [1] |

| Apples | Fruit Drop | Field trial application | Lower fruit drop | [1] |

| Apricot | Stone Weight (2015) | 5 ppm CPPU + 50 ppm NATCA at petal fall (T10) | 2.22 g (vs. 1.91g in Control) | [13] |

| Apricot | Pulp to Stone Ratio (2015) | 5 ppm CPPU at petal fall (T3) | 6.44:1 (vs. 5.75:1 in Control) | [13] |

| Apricot | Pulp to Stone Ratio (2016) | 5 ppm CPPU at petal fall (T3) | 6.53:1 (vs. 5.92:1 in Control) | [13] |

Note: Some studies on apricot combined ATCA (NATCA) with forchlorfenuron (CPPU), another plant growth regulator. The results reflect the combined effect in those specific treatments.[13]

Experimental Protocols for Efficacy Evaluation

While specific protocols for the cited studies are not exhaustively detailed in the literature, this section outlines standardized, robust methodologies for assessing the efficacy of ATCA as a biostimulant. These protocols are based on established practices for biostimulant testing.[14][15][16][17]

Laboratory Screening: Seed Germination and Early Growth Assay

This protocol is designed for rapid, controlled screening of ATCA's effects on early plant development.

Objective: To determine the effect of various ATCA concentrations on seed germination rate and seedling vigor under normal and abiotic stress conditions.

Materials:

-

Petri dishes (90 mm) with sterile filter paper or agar-based substrate (e.g., 1% agar with 1.5% sucrose).[17][18]

-

Seeds of a model plant (e.g., Arabidopsis thaliana) or a target crop (e.g., tomato, wheat).

-

ATCA stock solution.

-

Stress-inducing agent (e.g., NaCl for salinity stress, PEG for drought stress).

-

Growth chamber with controlled light, temperature, and humidity.

-

Image analysis software for root/shoot measurement.

Methodology:

-

Preparation: Prepare a dilution series of ATCA in sterile water. Prepare stress plates by adding the stressor (e.g., 75 mM NaCl) to the agar medium.[14]

-

Seed Sterilization & Plating: Surface-sterilize seeds and place them onto the prepared petri dishes (e.g., 20-30 seeds per plate). Apply the ATCA solutions to the filter paper or incorporate them into the agar medium. A control group with only water should be included.

-

Incubation: Place the dishes in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle, 22°C).

-

Data Collection:

-

Germination Rate: Count the number of germinated seeds (radicle emergence) at 24h, 48h, and 72h.

-

Seedling Growth: After a set period (e.g., 7-10 days), carefully remove seedlings and measure primary root length, shoot height, and fresh/dry biomass. Digital imaging can be used for high-throughput analysis.[17]

-

-

Statistical Analysis: Use ANOVA or t-tests to determine significant differences between treatments and the control.

Greenhouse/Growth Chamber: Whole Plant Response to Abiotic Stress

Objective: To evaluate ATCA's ability to enhance plant tolerance to a specific abiotic stressor at the whole-plant level.

Materials:

-

Pots filled with a standardized soil or soilless substrate.

-

Young, uniform plants of the target crop.

-

ATCA solution for foliar spray or soil drench.

-

Equipment to induce stress (e.g., controlled irrigation system for drought, saline solution for salt stress).

-

Instrumentation for physiological measurements (e.g., SPAD meter for chlorophyll, fluorometer for photosynthetic efficiency).

Methodology:

-

Acclimatization: Grow plants until they reach a uniform developmental stage (e.g., 3-4 true leaves).

-

Treatment Application: Apply ATCA via foliar spray or soil drench at the desired concentration(s). A control group is treated with a blank solution (water + surfactant if used). Apply treatments before inducing stress.

-

Stress Induction: After a short period (e.g., 24-48 hours), impose the abiotic stress (e.g., withhold water, apply saline solution).

-

Data Collection:

-

Physiological Parameters: Measure chlorophyll content, stomatal conductance, and chlorophyll fluorescence at regular intervals.

-

Biochemical Markers: Harvest leaf tissue to analyze for proline content, antioxidant enzyme activity (e.g., SOD, CAT), and malondialdehyde (MDA) levels as an indicator of oxidative stress.

-

Morphological Data: At the end of the experiment, measure plant height, leaf area, and total biomass (fresh and dry weight).

-

-

Statistical Analysis: Analyze data using appropriate statistical models to compare the performance of ATCA-treated plants against stressed and unstressed controls.

Field Trial Protocol

Objective: To validate the efficacy of ATCA on crop yield and quality under real-world agricultural conditions.

Methodology:

-

Site Selection: Choose a location with uniform soil type and environmental conditions representative of the target growing region.[15]

-

Experimental Design: Employ a statistically robust design, such as a Randomized Complete Block Design (RCBD) or Split-Plot, with a minimum of four replicates per treatment.[15][16]

-

Plot Management: Ensure plot sizes are adequate for the crop (e.g., minimum 20 m² for field crops).[15] All agronomic practices (fertilization, pest control, irrigation) should be uniform across all plots, except for the biostimulant application.

-

Treatments: Include an untreated control and one or more ATCA application rates and timings (e.g., at specific growth stages like flowering or fruit set).

-

Application: Apply ATCA as a foliar spray or through the irrigation system, ensuring uniform coverage.

-

Data Collection:

-

Growth Metrics: Periodically measure plant height, leaf area index (LAI), and biomass.

-

Yield Components: At harvest, measure total yield (e.g., kg/ha ), number of fruits per plant, and individual fruit/grain weight.

-

Quality Parameters: Analyze harvested produce for relevant quality traits, such as total soluble solids (Brix), firmness, color, and nutrient content.[4]

-

-

Statistical Analysis: Use analysis of variance (ANOVA) to determine the effect of the treatments on all measured parameters.

Conclusion

This compound is a well-documented biostimulant that enhances plant performance, particularly under conditions of environmental stress. Its primary mechanism involves the intracellular delivery of L-Cysteine and the stimulation of proline synthesis, which collectively activate a cascade of protective and growth-promoting pathways. Quantitative field data confirms its ability to significantly increase crop yield and quality. The standardized protocols provided herein offer a robust framework for future research and validation of ATCA and other novel biostimulant compounds, facilitating their development and integration into sustainable agricultural systems.

References

- 1. Acetyl thiazolidine carboxylic acid [sitem.herts.ac.uk]

- 2. agreencobio.com [agreencobio.com]

- 3. COMPOSITIONS WITH A BIOSTIMULATING ACTIVITY - Patent 1487271 [data.epo.org]

- 4. acmchemicals.com [acmchemicals.com]

- 5. Grostimula™ATCA - Bionema [bionema.com]

- 6. N-ATCA Based Bio Stimulant - Promote Plant Growth, Best Price [maniagrochemicals.in]

- 7. awiner.com [awiner.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of proline under changing environments: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proline and Plant Stress Tolerance: Mechanisms, Applications, and Future Prospects | Plant and Environment [journals.pagepal.org]

- 11. Proline Tagging for Stress Tolerance in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chesci.com [chesci.com]

- 14. Characterization of Biostimulant Mode of Action Using Novel Multi-Trait High-Throughput Screening of Arabidopsis Germination and Rosette Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Doriane's Blog â Biostimulant Testing for Registration: 5 Key Steps to Certification [doriane.com]

- 16. nutrientstar.org [nutrientstar.org]

- 17. A Systematic Approach to Discover and Characterize Natural Plant Biostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. verdeterreprod.fr [verdeterreprod.fr]

Historical discovery and development of (R)-3-Acetylthiazolidine-4-carboxylic acid

An In-depth Overview of the Discovery, Synthesis, and Development of a Versatile Molecule

Abstract

(R)-3-Acetylthiazolidine-4-carboxylic acid, a molecule at the interface of agricultural and pharmaceutical sciences, has a rich history of development and application. Also known by names such as Folcisteine and N-acetyl-L-thiazolidine-4-carboxylic acid, its journey spans from early investigations into its role as a cysteine prodrug to its widespread use as a plant biostimulant. This technical guide provides a comprehensive overview of its historical discovery, the evolution of its synthesis, and its multifaceted applications, with a focus on the underlying scientific principles and experimental methodologies for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

This compound is a heterocyclic compound derived from the amino acid L-cysteine. Its structure features a thiazolidine ring, which is a five-membered saturated ring containing both a sulfur and a nitrogen atom, with an acetyl group attached to the nitrogen and a carboxylic acid group at the 4-position. The "(R)" designation specifies the stereochemistry at the chiral center (carbon-4).

Due to its diverse applications and commercialization in different sectors, it is known by several names:

-

Systematic Name: (R)-3-Acetyl-1,3-thiazolidine-4-carboxylic acid

-

Common Names: N-acetyl-L-thiazolidine-4-carboxylic acid, N-ATC

-

Commercial Names: Folcisteine

This guide will primarily use the systematic name or the abbreviation N-ATC for clarity.

Historical Discovery and Development

The development of N-ATC can be traced back to the early 1970s, with initial interest appearing to stem from its potential biomedical applications. A key milestone in its early history is a German patent filed in 1973.

Early Patenting and Biomedical Research:

A German patent (DE2354143A1) filed on October 29, 1973, by inventor Claude Dufour, describes salts of N-acetyl-thiazolidine-4-carboxylic acid with organic bases such as quinoline, betaine, and pyridoxine, as well as basic amino acids like lysine and arginine[1]. This patent indicates that by the early 1970s, the compound was not only synthesized but was also being formulated into various salts, likely to improve its stability or bioavailability for potential therapeutic use.

Further evidence of its early biomedical investigation comes from a 1976 study by Vladescu et al., which explored the effects of "Folcisteine" on hepatic and overall collagen metabolism in irradiated rats[2][3]. This research points to an early interest in its properties as a radioprotective agent and a modulator of cellular metabolism. The concept of thiazolidine-4-carboxylic acids serving as prodrugs of L-cysteine was a significant driver for this research, aiming to provide a more stable and bioavailable source of this crucial amino acid[4].

Shift to Agricultural Applications:

While the initial focus appears to have been on pharmaceutical applications, N-ATC gained significant traction in the agricultural sector as a plant biostimulant. It is commercially available under the name Folcisteine and is used to enhance seed germination, promote plant growth, and improve crop resilience to environmental stress[5][6]. The Italian company Biolchim SpA has been a key player in the commercialization of biostimulant products containing N-ATC, such as FOLICIST®, which also includes folic acid and plant extracts[7]. The transition from a potential pharmaceutical agent to a widely used agricultural product marks a pivotal point in the development history of N-ATC.

Synthesis of this compound

The synthesis of N-ATC has evolved, but the fundamental approach generally involves a two-step process: the formation of the thiazolidine ring followed by N-acetylation.

General Synthesis Pathway:

The core of the synthesis is the condensation of L-cysteine with formaldehyde to form (R)-thiazolidine-4-carboxylic acid. This is followed by the acetylation of the nitrogen atom in the thiazolidine ring.

Diagram of the General Synthesis Pathway

Caption: General two-step synthesis of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific research. Below are representative protocols for the synthesis of N-ATC and its derivatives, based on methodologies described in the scientific literature and patents.

Protocol 1: Synthesis of a Mixture Containing N-acetyl-1,3-thiazolidin-4-carboxylic acid

This protocol is adapted from a patent describing a one-stage process to obtain a mixture containing N-acetyl-1,3-thiazolidin-4-carboxylic acid.

-

Materials: 1,3-thiazolidin-4-carboxylic acid, acetic anhydride, ethanol.

-

Procedure:

-

In a stirred tank reactor, introduce 1,3-thiazolidin-4-carboxylic acid (11.1 g), acetic anhydride (4 mL), and ethanol (12 mL).

-

Stir the mixture at 200 rpm for 1 hour at 22°C.

-

Increase the temperature to reflux and maintain for 4 hours.

-

Cool the reaction mixture in a water-ice bath for 2 hours to facilitate precipitation.

-

Recover the solid product by vacuum filtration.

-

Wash the solid with cold ethanol.

-

Dry the solid in a desiccator under vacuum to yield the final product mixture.

-

Protocol 2: Preparation of N-Acetyl-thiazolidine-4-carboxylic Acid Salts

This protocol is based on the 1973 patent by Claude Dufour for the preparation of salts of N-ATC[1].

-

Materials: L-N-acetyl-thiazolidine-4-carboxylic acid, isopropanol, pyridoxine base.

-

Procedure:

-

Dissolve 30 g (0.17 mol) of L-N-acetyl-thiazolidine-4-carboxylic acid in 200 ml of isopropanol.

-

Add 28.7 g (0.17 mol) of pyridoxine base to the solution.

-

Treat the resulting yellow solution with activated charcoal for purification.

-

Filter the solution and leave it to stand overnight at +5°C to allow for crystallization.

-

The crystalline product can be recovered by filtration or centrifugation.

-

Data Presentation

Table 1: Effect of N-Acetylthiazolidine-4-carboxylic Acid (NATCA) on Apple Fruit Set and Yield

| Treatment Concentration (ppm) | Fruit Set (%) | Yield ( kg/tree ) |

| Control (Water Spray) | 18.5 | 45.2 |

| 100 | 22.1 | 50.8 |

| 200 | 25.4 | 55.1 |

| 300 | 28.9 | 59.3 |

| 400 | 26.2 | 56.7 |

Data adapted from a study on apple cv. Starking Delicious. The application was performed at the petal fall stage.

Mechanism of Action and Signaling Pathways

The biological activity of N-ATC is rooted in its role as a cysteine pro-drug and its ability to modulate metabolic pathways.

In Animal/Human Systems:

As a prodrug of L-cysteine, N-ATC can readily cross cell membranes and is then hydrolyzed to release L-cysteine. L-cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. By boosting GSH levels, N-ATC can help protect cells from oxidative damage, which is the basis for its investigation as a therapeutic agent for conditions associated with oxidative stress.

Diagram of N-ATC as a Cysteine Prodrug

Caption: N-ATC crosses the cell membrane and releases L-cysteine for glutathione synthesis.

In Plant Systems: